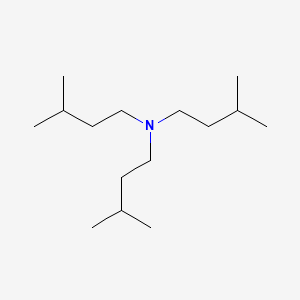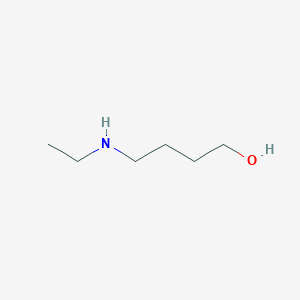
3-oxo-4-androsteno-17β-carboxilato de metilo
Descripción general
Descripción
Methyl 3-oxo-4-androstene-17beta-carboxylate is a synthetic steroid compound, also known as a carbamate steroid. It is a derivative of androstane with ketone, ene, and carboxylic acid methyl ester groups. This compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of finasteride .
Aplicaciones Científicas De Investigación
Methyl 3-oxo-4-androstene-17beta-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its effects on steroid metabolism and hormone regulation.
Medicine: Utilized in the synthesis of pharmaceuticals like finasteride, which is used to treat conditions like benign prostatic hyperplasia and androgenetic alopecia.
Industry: Employed in the production of steroid-based drugs and research chemicals.
Mecanismo De Acción
Target of Action
Methyl 3-oxo-4-androstene-17beta-carboxylate, also known as methyl (8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate, is a synthetic androgen steroid . It functions as a derivative of the male sex hormone testosterone . The primary targets of this compound are androgen receptors, which play a crucial role in the development and maintenance of male secondary sexual characteristics .
Mode of Action
Upon administration, Methyl 3-oxo-4-androstene-17beta-carboxylate binds to androgen receptors. This binding triggers a series of intracellular events, including protein synthesis, cell growth, and differentiation . The compound’s interaction with its targets results in the emulation of testosterone’s effects, primarily promoting muscle growth and strength .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-oxo-4-androstene-17beta-carboxylate are those involved in protein synthesis and cell growth. By binding to androgen receptors, this compound can influence the transcription of genes that regulate these processes . The downstream effects include increased muscle mass and strength, among other testosterone-like effects .
Pharmacokinetics
The compound is likely to be distributed throughout the body, particularly in tissues with high androgen receptor concentrations .
Result of Action
The molecular and cellular effects of Methyl 3-oxo-4-androstene-17beta-carboxylate’s action are primarily anabolic. This means that it promotes the growth of skeletal muscle and other tissues with androgen receptors . The compound’s action can also result in the development and maintenance of male secondary sexual characteristics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-oxo-4-androstene-17beta-carboxylate. For instance, the compound is relatively stable under dry conditions, but hydrolysis and degradation may occur under high humidity . Additionally, individual factors such as age, health status, and genetic makeup can also affect the compound’s action and efficacy .
Análisis Bioquímico
Biochemical Properties
As a synthetic steroid compound, it may interact with various enzymes, proteins, and other biomolecules in the body . The nature of these interactions would depend on the specific structure and properties of the compound.
Cellular Effects
As a synthetic steroid, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Methyl 3-oxo-4-androstene-17beta-carboxylate is relatively stable under dry conditions, but hydrolysis and degradation may occur under high humidity
Dosage Effects in Animal Models
Like other synthetic steroids, it may have threshold effects and could potentially cause toxic or adverse effects at high doses .
Metabolic Pathways
As a synthetic steroid, it may interact with various enzymes or cofactors .
Transport and Distribution
As a synthetic steroid, it may interact with various transporters or binding proteins .
Subcellular Localization
As a synthetic steroid, it may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-4-androstene-17beta-carboxylate is typically synthesized from androst-4-ene-17-carboxaldehyde, 3-oxo-, (17β)-. The synthesis involves esterification and reduction reactions. The key steps include:
Esterification: The carboxylic acid group of androst-4-ene-17-carboxaldehyde is esterified using methanol in the presence of an acid catalyst.
Reduction: The resulting ester is then reduced to form the desired methyl 3-oxo-4-androstene-17beta-carboxylate.
Industrial Production Methods
Industrial production of methyl 3-oxo-4-androstene-17beta-carboxylate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of androst-4-ene-17-carboxaldehyde are esterified using methanol and an acid catalyst in industrial reactors.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-oxo-4-androstene-17beta-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or ketone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or diketones.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or ketones.
Comparación Con Compuestos Similares
Similar Compounds
Androstenedione: A precursor to both testosterone and estrogen, used in steroid hormone synthesis.
Testosterone: The primary male sex hormone, involved in the development of male reproductive tissues and secondary sexual characteristics.
Dihydrotestosterone (DHT): A potent androgen derived from testosterone, involved in the development of male characteristics and conditions like androgenetic alopecia.
Uniqueness
Methyl 3-oxo-4-androstene-17beta-carboxylate is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of finasteride. Its ability to inhibit 5-alpha-reductase distinguishes it from other similar compounds, making it valuable in medical applications .
Propiedades
IUPAC Name |
methyl (8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-20-10-8-14(22)12-13(20)4-5-15-16-6-7-18(19(23)24-3)21(16,2)11-9-17(15)20/h12,15-18H,4-11H2,1-3H3/t15-,16-,17-,18+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFWMYFLNHTEBF-YFWFAHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4=CC(=O)CCC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CCC4=CC(=O)CC[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949612 | |
| Record name | Methyl 3-oxoandrost-4-ene-17-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2681-55-2 | |
| Record name | Methyl (17β)-3-oxoandrost-4-ene-17-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2681-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androst-4-ene-17-carboxylic acid, 3-oxo-, methyl ester, (17beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002681552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-oxoandrost-4-ene-17-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Androst-4-ene-17-carboxylic acid, 3-oxo-, methyl ester, (17β) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]naphtho[1,2-d]furan](/img/structure/B1583413.png)



![6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1583418.png)









